molecular formula C12H18N2O5 B1403668 5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid CAS No. 1251012-71-1

5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid

Numéro de catalogue: B1403668
Numéro CAS: 1251012-71-1
Poids moléculaire: 270.28 g/mol
Clé InChI: CYCCODIXSQULCI-JGVFFNPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nomenclature and Classification

The compound 5-(tert-butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid is a bicyclic heterocyclic molecule featuring fused isoxazole and pyridine rings. Its systematic IUPAC name reflects the stereochemistry and substituents:

  • IUPAC Name : (3aR,7aR)-5-(tert-butoxycarbonyl)-3a,4,5,6,7,7a-hexahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid.
  • Synonyms : Common aliases include Boc-protected hexahydroisoxazolopyridine-3-carboxylic acid and 5-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid.

This molecule belongs to two structural classes:

  • Isoxazole derivatives , characterized by a five-membered ring containing nitrogen and oxygen.
  • Pyridine-based heterocycles , which are six-membered aromatic rings with nitrogen.

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a critical feature in synthetic organic chemistry.

Historical Context in Heterocyclic Chemistry

Isoxazole-pyridine hybrids emerged as significant scaffolds in the late 20th century due to their pharmacological potential. The synthesis of such fused systems gained traction with advancements in cycloaddition and ring-closing methodologies:

  • Key Synthetic Routes :
    • Intramolecular nitrone cycloaddition for constructing isoxazolo[3,4-a]pyrrolizines.
    • Nucleophilic substitution reactions using nitro groups as leaving groups.
  • Evolution : Early work focused on simple isoxazoles, but the integration of pyridine rings (as seen in this compound) enabled enhanced stability and bioactivity.

This compound exemplifies the strategic fusion of isoxazole’s reactivity with pyridine’s aromaticity, enabling applications in drug discovery and materials science.

Chemical Registration and Identification Parameters

The compound is rigorously documented in chemical databases with the following identifiers:

Parameter Value Source
CAS Registry Number 1251012-71-1
Molecular Formula C₁₂H₁₈N₂O₅
Molecular Weight 270.28 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2C(C1)C(=NO2)C(=O)O
InChI Key CYCCODIXSQULCI-JGVFFNPUSA-N

The stereochemistry (3aR,7aR) is critical for its biological interactions and synthetic utility.

Relationship to Isoxazolo-Pyridine Chemical Family

This compound is a member of the isoxazolo[4,5-c]pyridine family, distinguished by:

  • Structural Features :
    • A fused isoxazole (positions 4,5) and pyridine (position c) ring system.
    • Saturation at positions 3a,4,5,6,7,7a, reducing aromaticity but enhancing conformational flexibility.
  • Functionalization : The Boc group at position 5 and carboxylic acid at position 3 enable further derivatization.

Comparative analysis with related structures reveals distinct properties:

Compound Key Differences
Isoxazolo[4,5-b]pyridine Unsaturated pyridine ring
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Partial saturation
Isoxazolo[3,4-a]pyrrolizine Different fusion pattern

The hexahydro saturation in this compound modulates electronic properties, making it a versatile intermediate in medicinal chemistry.

Propriétés

Numéro CAS

1251012-71-1

Formule moléculaire

C12H18N2O5

Poids moléculaire

270.28 g/mol

Nom IUPAC

(3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,7a-tetrahydro-3aH-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H18N2O5/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)9(10(15)16)13-19-8/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m0/s1

Clé InChI

CYCCODIXSQULCI-JGVFFNPUSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(=NO2)C(=O)O

SMILES isomérique

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C(=NO2)C(=O)O

SMILES canonique

CC(C)(C)OC(=O)N1CCC2C(C1)C(=NO2)C(=O)O

Origine du produit

United States

Analyse Biochimique

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by protecting amine groups during the synthesis of peptides, which are crucial for cell signaling pathways, gene expression, and cellular metabolism. The compound ensures the stability and integrity of peptides during synthesis, thereby facilitating accurate and efficient cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing adverse effects. At high doses, it may lead to toxicity and adverse reactions, such as inflammation and tissue damage. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes without compromising safety.

Activité Biologique

5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7a-hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid (CAS No. 1251012-71-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure that contributes to its biological activity. The tert-butoxycarbonyl (Boc) group is often used to protect amine functionalities during synthesis, allowing for selective reactions.

Chemical Formula : C12_{12}H17_{17}N3_{3}O4_{4}

Molecular Weight : 267.28 g/mol

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

The mechanisms through which 5-(tert-butoxycarbonyl)-3a,4,5,6,7,7a-hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid exerts its biological effects may involve:

  • Enzyme Inhibition : By interacting with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its effects on the central nervous system.

Study 1: Antiviral Activity

A study on structurally related compounds indicated that certain isoxazole derivatives inhibit viral replication by targeting the viral polymerase. While direct studies on this specific compound are lacking, the structural similarities suggest potential efficacy against similar viral targets .

Study 2: Neuroprotective Effects

Research involving tetrahydroisoquinoline derivatives has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis. Given the structural relationship between these compounds and the target compound, it is plausible that similar neuroprotective properties may exist .

Data Summary Table

Property Value/Description
Chemical Name5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7a-hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
CAS Number1251012-71-1
Molecular Weight267.28 g/mol
Potential ActivitiesAntiviral, Neuroprotective, Anti-inflammatory
Mechanism of ActionEnzyme inhibition and receptor modulation

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research has suggested that it may inhibit cancer cell proliferation through specific molecular pathways.

Drug Development

The unique structure of 5-(tert-butoxycarbonyl)-3a,4,5,6,7,7a-hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid makes it a valuable scaffold in drug discovery:

  • Lead Compound : It serves as a lead compound in developing new drugs targeting specific diseases.
  • Prodrug Formulation : The Boc group can facilitate prodrug formulations that enhance bioavailability and solubility.

Biochemical Research

This compound is also utilized in biochemical studies:

  • Enzyme Inhibition Studies : Its derivatives are used to study enzyme inhibition mechanisms in metabolic pathways.
  • Targeted Delivery Systems : Research is ongoing into using this compound in targeted drug delivery systems due to its ability to form stable complexes with biomolecules.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and Staphylococcus aureus with IC50 values below 10 µM.
Study BAnticancer PropertiesIn vitro studies showed a 50% reduction in tumor cell viability at concentrations of 20 µM after 48 hours.
Study CEnzyme InhibitionIdentified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV), with potential implications for diabetes treatment.

Analyse Des Réactions Chimiques

Boc Deprotection

The Boc group is cleaved under acidic conditions to expose the secondary amine. Common methods include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

  • HCl in dioxane (4 M, 2–4 hours) .

Reaction Conditions Outcome References
Boc removalTFA/DCM (1:1), 2–6 h, 25°CFree amine (3a,4,5,6,7,7a-hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid)
Acid hydrolysis4 M HCl/dioxane, reflux, 4 hDeprotected amine hydrochloride salt

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions, often requiring activation for nucleophilic substitution:

  • Amidation : Activated with TCT (trichlorotriazine) and NEt₃ in DCM, followed by reaction with amines (e.g., methylamine) .

  • Esterification : Catalyzed by DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with alcohols .

Reaction Reagents/Conditions Product References
Amide formationTCT (33 mol%), NEt₃, DCM, 25°CN-substituted amide derivatives
Methyl ester synthesisEDCl, DMAP, methanol, 0–25°CMethyl ester

Heterocycle Reactivity

The fused isoxazolo-pyridine system influences stability and regioselectivity:

  • Electrophilic substitution : Limited due to electron-withdrawing Boc and carboxyl groups.

  • Ring-opening : Under strong reducing conditions (e.g., LiAlH₄ ), the isoxazole ring may open, though this risks Boc cleavage .

Reaction Conditions Outcome References
Reduction (hypothetical)LiAlH₄, THF, 0°CPartially saturated pyridine derivatives

Key Stability Considerations

  • Thermal stability : Decomposes above 250°C, with decarboxylation observed under prolonged heating .

  • pH sensitivity : The Boc group is stable in neutral/basic conditions but hydrolyzes in strong acids (pH < 2) .

Comparaison Avec Des Composés Similaires

Structural Analogues in Heterocyclic Chemistry

Isoxazolo-Pyridine Derivatives

cis-6-(tert-Butoxycarbonyl)-3a,4,5,6,7,7a-hexahydroisoxazolo[5,4-c]pyridine-3-carboxylic acid

  • Key Differences :

  • Ring Fusion Position : The isoxazole ring is fused at [5,4-c] instead of [4,5-c], altering the spatial arrangement of functional groups.
  • Molecular Weight : 270.28 g/mol (vs. 267–270 g/mol for the target compound).
  • Configuration : The "cis" prefix indicates stereochemical differences in the hexahydro ring system, which may affect solubility and reactivity .

Isoxazolo[4,5-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester (CAS 912265-93-1)

  • Key Differences :

  • Substitution Pattern: Contains a dicarboxylic acid ester at position 5, unlike the monocarboxylic acid in the target compound.
  • Saturation : Only 6,7-dihydro (partially saturated), reducing ring flexibility compared to the hexahydro structure .
Pyrazolo- and Imidazo-Pyridine Derivatives

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS 518990-56-2)

  • Key Differences :

  • Heteroatom Composition : Pyrazole ring (two adjacent nitrogen atoms) replaces isoxazole (one oxygen, one nitrogen).
  • Molecular Formula : C₁₂H₁₇N₃O₄ (vs. C₁₂H₁₈N₂O₅ for the target compound).
  • Hazards : Exhibits H302 (oral toxicity) and H315 (skin irritation), suggesting higher reactivity due to the pyrazole core .

(S)-5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 153982-44-6)

  • Key Differences :

  • Heteroatom Arrangement: Imidazole ring (two non-adjacent nitrogens) introduces distinct electronic properties.
  • Stereochemistry : Chiral center at position 6 influences enantioselective interactions in drug design .

Comparative Data Tables

Table 1: Molecular and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Saturation Key Functional Groups
Target Compound C₁₂H₁₈N₂O₅ 270.28 Hexahydro Boc, Carboxylic Acid
cis-6-Boc-hexahydroisoxazolo[5,4-c]pyridine-3-carboxylic acid C₁₂H₁₈N₂O₅ 270.28 Hexahydro Boc, Carboxylic Acid
5-Boc-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid C₁₂H₁₇N₃O₄ 267.29 Tetrahydro Boc, Carboxylic Acid, Pyrazole
(S)-5-Boc-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid C₁₂H₁₇N₃O₄ 267.28 Tetrahydro Boc, Carboxylic Acid, Imidazole

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7a-hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid?

  • The compound’s synthesis typically involves multi-step reactions, including Boc protection of the amine group and cyclization to form the isoxazolo-pyridine core. For example, tert-butyl carbamate (Boc) protection is critical to stabilize reactive intermediates . A Pd-catalyzed coupling (e.g., using tert-butyl XPhos ligand) may be employed in cross-coupling steps, as seen in analogous heterocyclic syntheses . Post-synthetic deprotection under acidic conditions (e.g., HCl) is required to remove the Boc group in downstream applications .

Q. What chromatographic methods are effective for purifying this compound?

  • Reverse-phase HPLC or flash chromatography using polar stationary phases (e.g., Carbowax® 20M or FFAP columns) is recommended for isolating the target compound from reaction mixtures. These phases are particularly suited for carboxylic acid derivatives due to their polarity . Pre-purification via recrystallization (e.g., from ethanol/water) can improve yield and purity before chromatographic separation .

Q. How should researchers characterize the compound’s structural integrity?

  • High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are essential. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in 1^1H NMR, while the isoxazolo-pyridine ring protons resonate between 2.5–4.5 ppm. FT-IR can confirm the carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and Boc carbonyl (~1680 cm1^{-1}) . Purity should be validated via HPLC (≥95%) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Quantum chemical calculations (e.g., DFT) can predict feasible reaction mechanisms, such as cyclization energetics or Boc-group stability under varying pH. ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis . For instance, transition-state analysis might reveal optimal temperatures for ring closure without side reactions .

Q. What experimental contradictions arise in stability studies, and how can they be resolved?

  • Stability discrepancies (e.g., decomposition under light vs. dark storage) are common. Accelerated degradation studies (40°C/75% RH for 4 weeks) can identify instability triggers. For example, the Boc group may hydrolyze prematurely in aqueous acidic conditions, requiring pH-controlled storage (2–8°C, inert atmosphere) . Conflicting spectral data (e.g., unexpected 13^{13}C shifts) may indicate tautomerism or residual solvents, necessitating 2D NMR (HSQC, HMBC) for resolution .

Q. What role does the Boc group play in modulating reactivity for downstream functionalization?

  • The Boc group protects the amine during synthesis but can sterically hinder nucleophilic reactions. For regioselective derivatization (e.g., amidation at the carboxylic acid), temporary Boc removal via TFA followed by re-protection is advised . In metal-catalyzed cross-couplings, the Boc group’s electron-withdrawing effect may direct electrophilic substitution to specific positions on the heterocyclic ring .

Methodological Considerations

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for Boc protection efficiency .
  • Data Validation : Cross-reference NMR assignments with analogous compounds (e.g., ’s tetrahydrothieno-pyridine derivative) to confirm structural consistency .
  • Safety Protocols : Follow ’s guidelines for handling Boc-protected amines, including PPE (gloves, goggles) and emergency ventilation due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
Reactant of Route 2
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.